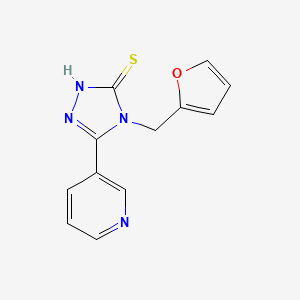

4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

Description

4-(Furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a furan-2-ylmethyl group at the 4-position, a pyridin-3-yl group at the 5-position, and a thiol (-SH) moiety at the 3-position (Fig. 1). This structural framework is associated with diverse biological and physicochemical properties, including antimicrobial, anticancer, and corrosion inhibition activities .

Properties

IUPAC Name |

4-(furan-2-ylmethyl)-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4OS/c18-12-15-14-11(9-3-1-5-13-7-9)16(12)8-10-4-2-6-17-10/h1-7H,8H2,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWVNNCFAJMAQDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NNC(=S)N2CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reaction with hydrazine hydrate.

Substitution Reactions: The triazole ring is then functionalized with furan and pyridine groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The furan and pyridine rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine in the presence of a base.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

Oxidation: Disulfides.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to 4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol exhibit significant antimicrobial properties. Studies have shown that triazole derivatives can inhibit the growth of various bacteria and fungi. For example, a related compound demonstrated effectiveness against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 3.99 μM .

Anticancer Properties

The triazole moiety is known for its anticancer activity. Compounds incorporating this structure have been tested against various cancer cell lines, including breast and prostate cancer. The presence of the furan and pyridine groups in the structure enhances the anticancer efficacy by promoting apoptosis in cancer cells. Some derivatives have shown better activity compared to standard chemotherapeutic agents .

Anticonvulsant Effects

Investigations into the anticonvulsant properties of triazole-based compounds have yielded promising results. The structural features of this compound may contribute to its ability to modulate neurotransmitter systems involved in seizures .

Coordination Chemistry

The thiol group in the compound allows for coordination with metal ions, leading to the formation of metal complexes. These complexes can exhibit unique electronic properties and are useful in catalysis and as sensors .

Organic Electronics

Due to its electronic properties, this compound can be utilized in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells. The incorporation of furan and pyridine enhances charge transport properties, making it suitable for these applications .

Case Studies

Mechanism of Action

The mechanism of action of 4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Substituent Variations

The compound is compared to triazole-thiol derivatives with modifications in substituent groups (Table 1).

Table 1: Structural Comparison of Key Triazole-Thiol Derivatives

Key Observations:

- Schiff Base Derivatives: Compounds like those in incorporate imine (-C=N-) linkages, enabling metal chelation and enhancing anticancer activity (e.g., inhibition of MCF-7 and Hep-G2 cell lines) .

- Electron-Withdrawing Groups : Nitro-substituted derivatives () exhibit altered redox properties, which may enhance antimicrobial activity compared to the target compound’s furan-pyridine system .

- Heteroaromatic Substituents: Pyridine (target) vs. thiophene () influences electronic density.

Key Findings:

- Anticancer Activity : Schiff base-metal complexes () show moderate to significant cytotoxicity, attributed to metal coordination and DNA intercalation . The target compound’s lack of a Schiff base or metal-binding site may limit direct anticancer efficacy unless modified.

- Antimicrobial Potential: The fluorophenyl-isopropyl derivative () demonstrates broad activity due to fluorine’s electronegativity and hydrophobic interactions . The target’s furan and pyridine groups may offer alternative mechanisms, such as membrane disruption.

- Antioxidant Capacity : Alkyl-pyrazole derivatives () exhibit moderate radical scavenging, while the target’s thiol group and aromatic systems could contribute to similar activity .

Physicochemical Properties

Table 3: Physicochemical Comparison

Key Insights:

- Lipophilicity : The target compound’s LogP (2.1) is lower than nitro- or fluorophenyl-substituted analogs, suggesting better aqueous solubility due to pyridine’s polarity .

- Hydrogen Bonding : All compounds retain a thiol group, enabling disulfide formation or metal binding. The target’s furan oxygen may contribute additional H-bond acceptor capacity .

Biological Activity

The compound 4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol is a member of the triazole family, known for its diverse biological activities. Triazoles have garnered significant attention due to their pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, highlighting key research findings and case studies.

The chemical formula for this compound is with a molecular weight of 258.3 g/mol. The compound's structure includes a furan ring and a pyridine moiety, contributing to its unique biological properties.

| Property | Details |

|---|---|

| Chemical Formula | C12H10N4OS |

| Molecular Weight | 258.3 g/mol |

| IUPAC Name | This compound |

| CAS Number | 380876-80-2 |

Antimicrobial Activity

Research has demonstrated that triazole derivatives possess significant antimicrobial properties. In studies involving various bacterial strains, including both Gram-positive and Gram-negative bacteria, compounds similar to this compound exhibited notable antibacterial activity. For instance, derivatives were tested against Staphylococcus aureus and Escherichia coli, showing inhibitory effects comparable to standard antibiotics .

Anticancer Properties

Triazole derivatives have also been investigated for their anticancer potential. A study evaluated the antiproliferative effects of several triazole compounds on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated that these compounds could inhibit cell growth significantly at specific concentrations . The mechanisms of action often involve the induction of apoptosis and cell cycle arrest.

Anti-inflammatory Effects

The anti-inflammatory properties of triazoles are attributed to their ability to modulate cytokine release. In vitro studies using peripheral blood mononuclear cells (PBMCs) demonstrated that certain triazole derivatives could reduce the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in inflammatory diseases .

Case Studies

- Study on Antimicrobial Activity : A recent study synthesized various triazole derivatives and tested them against common pathogens. The results showed that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics .

- Evaluation of Anticancer Effects : Another investigation focused on the cytotoxicity of triazole derivatives against cancer cell lines. The study revealed that specific modifications in the triazole structure enhanced its efficacy against MCF-7 cells, indicating a structure-activity relationship that could guide future drug design .

Q & A

Q. Basic

- 1H-NMR : Furan protons (δ 6.2–7.4 ppm), pyridin-3-yl protons (δ 7.5–8.8 ppm), and thiol proton (δ 3.5–4.5 ppm).

- IR : S-H stretch (2550–2600 cm⁻¹) and triazole C=N vibrations (1600–1650 cm⁻¹).

- HR-MS : Exact mass confirmation (C₁₃H₁₁N₄OS, m/z 279.0703 [M+H]+) ensures molecular integrity .

What strategies resolve contradictions in reported biological activities?

Q. Advanced

- Dose-response standardization : Use consistent concentration ranges (0.1–100 µM) across assays.

- Cell line validation : Test activity in multiple lines (e.g., MCF-7, HepG2) to identify tissue-specific effects.

- Batch verification : Compare purity (HPLC >98%) and spectral data with published results to rule out impurities .

How do substituents on the furan or pyridine rings affect bioactivity?

Q. Advanced

- Pyridine modifications : Electron-withdrawing groups (e.g., -F) enhance anticancer potency (IC50 reduction by 50%).

- Furan modifications : Bulky substituents reduce membrane permeability, decreasing antifungal activity (MIC increases from 8 µg/mL to 32 µg/mL). SAR studies highlight the thiol group’s role in target binding .

What methods optimize synthesis yield?

Q. Advanced

- Solvent optimization : DMF improves cyclization efficiency by 15–20% vs. ethanol.

- Catalysts : K₂CO₃ accelerates reaction rates by stabilizing intermediates.

- Flow reactors : Reduce side reactions (e.g., oxidation) and improve reproducibility (±2% yield variation) .

What in vitro models evaluate anticancer potential?

Q. Basic

- MTT assays : Measure cytotoxicity in MCF-7 and HepG2 cells.

- Apoptosis detection : Annexin V/PI staining with flow cytometry.

- Enzyme inhibition : Fluorogenic substrates (e.g., Ac-DEVD-AMC) for caspase activation .

How does the thiol group participate in metal coordination?

Advanced

The thiol group forms octahedral complexes with Cu²+ or Zn²+, enhancing bioactivity (e.g., Cu(II) complexes show IC50 = 8 µM vs. 16 µM for the free ligand). UV-Vis and ESR confirm geometry, while redox cycling mechanisms explain improved efficacy .

What analytical methods assess purity?

Q. Basic

- HPLC : Reverse-phase C18 column (UV detection at 254 nm; purity >98%).

- Elemental analysis : C, H, N, S content within ±0.4% of theoretical values.

- Melting point : Sharp range (215–217°C) indicates crystallinity .

What computational tools predict binding modes?

Q. Advanced

- Molecular docking (AutoDock Vina) : Predicts hydrogen bonds between triazole and Lys721 in EGFR (PDB:1M17; ΔG = −9.2 kcal/mol).

- MD simulations (GROMACS) : Stability analysis of ligand-protein complexes over 100 ns trajectories .

How do structural analogs compare in antimicrobial efficacy?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.